molecular formula C8H6BrIN2O B1343678 4-Bromo-3-iodo-6-methoxy-1H-indazole CAS No. 887569-04-2

4-Bromo-3-iodo-6-methoxy-1H-indazole

Cat. No. B1343678
M. Wt: 352.95 g/mol
InChI Key: RNCBXDMJAGKKPO-UHFFFAOYSA-N
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Description

The compound "4-Bromo-3-iodo-6-methoxy-1H-indazole" is a halogenated indazole derivative, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring and are known for their diverse range of biological activities. The presence of bromo, iodo, and methoxy substituents on the indazole core can significantly influence its chemical and physical properties, as well as its reactivity and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of halogenated indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position, which are structurally related to the compound , has been achieved through decarboxylation processes . Similarly, the synthesis of 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, another related compound, starts from p-anisic acid, indicating the use of methoxy-substituted starting materials . Although the exact synthesis of "4-Bromo-3-iodo-6-methoxy-1H-indazole" is not detailed in the provided papers, these examples suggest that halogenation and functional group manipulation are key steps in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was elucidated using this method, revealing the monoclinic space group and unit cell dimensions . The presence of halogen atoms in the compound can influence the molecular geometry and intermolecular interactions due to their size and electronegativity.

Chemical Reactions Analysis

Halogenated indazoles can undergo various chemical reactions, including bromine → lithium exchange reactions, as seen in the synthesis of 1-substituted 4,5-dibromo-1H-1,2,3-triazoles . The reactivity of the bromo and iodo substituents in "4-Bromo-3-iodo-6-methoxy-1H-indazole" would allow for further functionalization through nucleophilic substitution reactions or coupling reactions, which are commonly used in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-3-iodo-6-methoxy-1H-indazole" would be influenced by the presence of the halogen and methoxy groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. For instance, the moisture sensitivity of π-excess aromatic P-heterocycles with methoxy substituents has been reported, which could be relevant for the storage and handling of the compound . Additionally, the electronic properties, such as π-density, are also affected by these groups, which could be explored through NMR spectroscopy and other analytical techniques.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Indazole-based chemical reactions : The Davis-Beirut reaction is significant for producing a variety of N(1),N(2)-disubstituted-1H-indazolones, involving electrophiles reacting with substrates like 3-methoxy-2H-indazole (Conrad et al., 2011).
  • Cross-Coupling Reactions : Sequential Sonogashira and Suzuki cross-coupling reactions have been used with 5-bromo-3-iodoindazoles to synthesize new functionalized indoles and indazoles, potentially acting as 5-HT receptor ligands (Witulski et al., 2005).
  • Synthesis of Indazole Derivatives : Efficient synthesis of novel indazole scaffolds, like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, has been reported. These compounds are key in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).

Biological Activity and Material Science

  • Antibacterial Activity : The synthesis and antibacterial activity of certain triazole derivatives have been explored, demonstrating the potential biological applications of such compounds (Hui et al., 2010).
  • Electroactive Materials : Indazole-based materials have been synthesized for their thermal, optical, electrochemical, and photoelectrical properties, highlighting the role of indazole derivatives in material science applications (Cekaviciute et al., 2012).
  • Anticancer Evaluation : Some indazole derivatives have been evaluated for their anticancer activity, demonstrating the potential medical applications of these compounds (Bekircan et al., 2008).

Future Directions

Indazole derivatives have been the subject of extensive research due to their potential medicinal applications . Future research could focus on the synthesis, characterization, and biological evaluation of 4-Bromo-3-iodo-6-methoxy-1H-indazole and its derivatives.

properties

IUPAC Name

4-bromo-3-iodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCBXDMJAGKKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646415
Record name 4-Bromo-3-iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-6-methoxy-1H-indazole

CAS RN

887569-04-2
Record name 4-Bromo-3-iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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